3-(Bromomethyl)-4,9,12-trioxadispiro[4.2.48.25]tetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-4,9,12-trioxadispiro[424825]tetradecane is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4,9,12-trioxadispiro[4.2.48.25]tetradecane typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound under controlled conditions. The reaction often employs reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-4,9,12-trioxadispiro[4.2.48.25]tetradecane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
3-(Bromomethyl)-4,9,12-trioxadispiro[4.2.48.25]tetradecane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: It is used in the production of advanced materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-4,9,12-trioxadispiro[4.2.48.25]tetradecane involves its interaction with various molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity is exploited in the design of bioactive compounds and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-4,9,12-trioxadispiro[4.2.48.25]tetradecane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Iodomethyl)-4,9,12-trioxadispiro[4.2.48.25]tetradecane: Contains an iodomethyl group, offering different reactivity and applications.
Uniqueness
3-(Bromomethyl)-4,9,12-trioxadispiro[4.2.48.25]tetradecane is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to its chloro- and iodo- counterparts. This makes it particularly useful in specific synthetic applications where the bromine atom’s reactivity is advantageous.
Properties
IUPAC Name |
3-(bromomethyl)-4,9,12-trioxadispiro[4.2.48.25]tetradecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrO3/c13-9-10-1-2-11(16-10)3-5-12(6-4-11)14-7-8-15-12/h10H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRBBJBJSRLXSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3(CC2)OCCO3)OC1CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.